![molecular formula C13H10N2O B610835 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol CAS No. 1346526-26-8](/img/structure/B610835.png)
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol has emerged as a promising lead compound for drug development targeting fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation and survival, making them critical targets in cancer therapy.
Inhibition of FGFRs:
The compound has shown potent inhibitory effects on various FGFR subtypes:
FGFR Type | IC50 (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
FGFR4 | 712 |
This selectivity indicates its potential utility in developing targeted therapies for cancers characterized by aberrant FGFR signaling pathways .
Anticancer Properties
Research indicates that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cells (e.g., the 4T1 cell line). In vitro studies have demonstrated that the compound not only reduces cell viability but also induces apoptosis and inhibits migration and invasion of cancer cells .
Mechanism of Action:
The anticancer effects are primarily attributed to competitive inhibition at the ATP-binding site of FGFRs. This interaction disrupts downstream signaling pathways essential for tumor growth and survival .
Biological Research
Beyond oncology, this compound has potential applications in studying inflammatory diseases. Preliminary investigations suggest that it may inhibit receptor-interacting protein kinase 1 (RIPK1), which could provide therapeutic benefits in immune-mediated conditions .
Case Study 1: Breast Cancer Treatment
A preclinical study utilizing the 4T1 breast cancer cell line demonstrated that treatment with this compound led to significant reductions in tumor size and metastasis compared to control groups. The findings support its potential as a lead compound for developing new anticancer therapies targeting FGFRs .
Case Study 2: Inflammatory Diseases
Research exploring the role of RIPK1 in inflammatory diseases indicated that this compound might mitigate immune-mediated conditions by inhibiting RIPK1 activity. This suggests broader therapeutic applications beyond cancer treatment .
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Another compound with a similar core structure, used in different applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound for medicinal chemistry research .
Actividad Biológica
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is a heterocyclic compound notable for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound features a pyrrolo[2,3-b]pyridine core fused with a phenolic group, which contributes to its unique pharmacological properties. Recent studies have highlighted its efficacy as an inhibitor of fibroblast growth factor receptors (FGFRs), making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 210.22 g/mol. Its structure allows for various chemical reactivity patterns, particularly due to the presence of the hydroxyl group in the phenol moiety.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most significant biological activities attributed to this compound is its role as an FGFR inhibitor. Research indicates that this compound demonstrates potent inhibitory effects on FGFR1–4, with IC50 values reported as follows:
FGFR Type | IC50 (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
FGFR4 | 712 |
This data suggests that the compound selectively inhibits FGFR1 and FGFR2 more effectively than FGFR3 and FGFR4, which is critical for developing targeted cancer therapies aimed at tumors with aberrant FGFR signaling pathways .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (specifically the 4T1 cell line). The compound not only reduces cell viability but also induces apoptosis and inhibits cell migration and invasion. These findings are essential for understanding its potential application in treating aggressive breast cancers .
The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition at the ATP-binding site of FGFRs. This interaction prevents receptor activation, thereby disrupting downstream signaling pathways critical for tumor growth and survival. Additionally, it has been suggested that this compound may also interact with other kinases, although further research is needed to delineate these pathways fully .
Case Studies
Several studies have explored the therapeutic potential of this compound in various contexts:
- Study on Breast Cancer : In a preclinical model using the 4T1 breast cancer cell line, treatment with this compound resulted in significant reductions in tumor size and metastasis compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting FGFRs .
- Inflammatory Diseases : Preliminary investigations suggest that this compound may also have applications beyond oncology, particularly in inflammatory diseases where RIPK1 (receptor-interacting protein kinase 1) plays a role. By inhibiting RIPK1, it could provide protective effects against immune-mediated conditions.
Propiedades
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLYCMLGSOHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?
A1: Sibiriline acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, Sibiriline has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []
Q2: What is known about the metabolism of Sibiriline in living organisms?
A2: Research indicates that Sibiriline undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of Sibiriline. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []
Q3: What analytical techniques have been used to study Sibiriline and its metabolites?
A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize Sibiriline's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of Sibiriline metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.